
Inflachromen
Übersicht
Beschreibung
Inflachromen ist eine benzopyran-eingebettete tetracyclische Verbindung, die für ihre entzündungshemmenden Eigenschaften bekannt ist. Es wurde als vielversprechender therapeutischer Wirkstoff für verschiedene neuroinflammatorische und neurodegenerative Erkrankungen identifiziert, darunter die Parkinson-Krankheit und Sepsis .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound kann durch einen mehrstufigen Prozess synthetisiert werden, der die Bildung eines Benzopyrankernes und anschliessend die Einführung verschiedener funktioneller Gruppen umfasst. Der Syntheseweg umfasst typischerweise:
Bildung des Benzopyrankernes: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen.
Einführung funktioneller Gruppen: Verschiedene funktionelle Gruppen werden durch Reaktionen wie Alkylierung, Acylierung und Hydroxylierung eingeführt.
Endgültige Cyclisierung: Der letzte Schritt beinhaltet die Cyclisierung der Zwischenverbindungen zur Bildung der tetracyclischen Struktur von this compound.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Optimierung des Synthesewegs für die Produktion im Grossmassstab. Dies umfasst:
Optimierung der Reaktionsbedingungen: Sicherung der Effizienz und Skalierbarkeit der Reaktionen.
Reinigung: Anwendung von Techniken wie Kristallisation und Chromatographie, um hochreines this compound zu erhalten.
Qualitätskontrolle: Implementierung strenger Qualitätskontrollmassnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
Neurodegenerative Diseases
Inflachromene has shown promising results in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Research indicates that it can protect neurons by modulating pathways involved in neuroinflammation and oxidative stress. Specifically, inflachromene activates the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which enhances antioxidant responses and mitigates neuronal damage caused by neurotoxic agents like rotenone .
Case Study: Parkinson's Disease
In a study utilizing a phenotypic screening approach, inflachromene was identified as a small molecule that ameliorates symptoms of Parkinson's disease by targeting the protein Keap1, which is involved in regulating Nrf2 activity. The compound effectively reinstated cell viability in neuronal cells exposed to neurotoxins, suggesting its potential as a therapeutic agent for managing Parkinson's disease progression .
Modulation of Inflammation
Autophagy Regulation
Inflachromene has been identified as an inhibitor of autophagy through its effects on high mobility group box 1 (HMGB1) protein secretion. By inhibiting the nucleocytoplasmic translocation of HMGB1 and promoting the degradation of Beclin 1—a critical regulator of autophagy—inflachromene suppresses early-stage autophagy. This mechanism positions inflachromene as a potential therapeutic candidate for diseases characterized by excessive autophagy and inflammation .
Microglial Activation
In vitro studies demonstrate that inflachromene effectively blocks lipopolysaccharide (LPS)-induced microglial activation and proinflammatory cytokine release. It reduces the expression of inflammation-related genes and inhibits the nuclear translocation of nuclear factor kappa B (NF-κB), further establishing its role as an anti-inflammatory agent .
Therapeutic Potential in Inflammatory Conditions
Inflachromene's ability to modulate microglial activity makes it a valuable tool for research into various inflammatory conditions, including:
- Sepsis: Inflachromene has shown effectiveness in animal models of sepsis by inhibiting HMGB1 secretion, thereby reducing inflammation and improving survival rates.
- Stroke: Its neuroprotective properties are being investigated for their potential to improve outcomes following ischemic stroke by reducing brain damage and inflammation.
- Traumatic Brain Injury: Research suggests that inflachromene may promote neuroregeneration and functional recovery after central nervous system injuries by mitigating microglial-mediated damage .
Summary Table of Applications
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Neurodegenerative Diseases | Activates Nrf2 signaling pathway | Protects neurons from oxidative stress |
Inflammation Modulation | Inhibits HMGB1 secretion; blocks NF-κB translocation | Reduces proinflammatory cytokines |
Autophagy Regulation | Inhibits Beclin 1 degradation | Suppresses early-stage autophagy |
Sepsis | Reduces inflammation by targeting HMGB1 | Improves survival in animal models |
Stroke | Reduces brain damage and inflammation | Enhances neurological outcomes in animal studies |
Traumatic Brain Injury | Promotes neuroregeneration | Mitigates microglial-mediated damage |
Wirkmechanismus
- Keap1 is a protein involved in the regulation of cellular responses to oxidative stress and inflammation .
- AREs regulate the expression of antioxidant enzymes, such as HO-1 and NQO1, which protect against oxidative damage .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemische Analyse
Biochemical Properties
Inflachromene directly binds to HMGB1 and HMGB2, reducing their cytoplasmic accumulation in microglial cells . This interaction inhibits the secretion of HMGB1, a protein that plays a crucial role in neuroinflammation . Inflachromene also interacts with Beclin 1, a key regulator of autophagy, and enhances its ubiquitylation for degradation .
Cellular Effects
Inflachromene has been shown to have significant effects on various types of cells and cellular processes. It inhibits autophagy in BV-2 microglial cells by blocking the nucleocytoplasmic translocation of HMGB1 . Inflachromene also suppresses the increased levels of inflammation-related genes, such as Il6, Il1b, Nos2, and Tnf, after LPS stimulation .
Molecular Mechanism
Inflachromene exerts its effects at the molecular level by binding to HMGB1 and HMGB2, thereby inhibiting their secretion . This interaction leads to an increase in Beclin 1 ubiquitylation, which results in its degradation and the inhibition of autophagy .
Temporal Effects in Laboratory Settings
The effects of Inflachromene have been observed over time in laboratory settings. In a study on epilepsy models, Inflachromene was administered at doses of 3 and 10 mg/kg, and it was found to significantly reduce the severity of epileptic seizures .
Dosage Effects in Animal Models
In animal models of epilepsy, Inflachromene has been shown to have dose-dependent effects. At a dose of 10 mg/kg, Inflachromene exhibited the most apparent anti-seizure effect in a kainic acid-induced epileptic status model .
Metabolic Pathways
Inflachromene’s interaction with HMGB1 and HMGB2 suggests that it may be involved in the regulation of autophagy
Transport and Distribution
Given its ability to bind to HMGB1 and HMGB2 and inhibit their secretion, it is likely that Inflachromene can penetrate cell membranes .
Subcellular Localization
It has been shown to inhibit the nucleocytoplasmic translocation of HMGB1, suggesting that it may interact with these proteins within the nucleus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Inflachromene can be synthesized through a multi-step process involving the formation of a benzopyran core followed by the introduction of various functional groups. The synthetic route typically involves:
Formation of the Benzopyran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Functional Group Introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and hydroxylation.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the tetracyclic structure of inflachromene.
Industrial Production Methods
Industrial production of inflachromene involves optimizing the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Ensuring the reactions are efficient and scalable.
Purification: Using techniques such as crystallization and chromatography to obtain high-purity inflachromene.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Inflachromen unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann zu Chinonen und anderen oxidierten Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: Verschiedene Substitutionsreaktionen können verschiedene funktionelle Gruppen in die Inflachromenstruktur einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene, Alkylhalogenide und Säurechloride werden häufig für Substitutionsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxidierte Derivate, reduzierte Formen und substituierte Inflachromenverbindungen mit verschiedenen funktionellen Gruppen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Curcumin: Eine weitere Verbindung mit entzündungshemmenden Eigenschaften, jedoch mit einem anderen Wirkmechanismus.
Resveratrol: Bekannt für seine antioxidativen Eigenschaften, unterscheidet sich jedoch in seinen molekularen Zielstrukturen.
Einzigartigkeit
Inflachromen ist einzigartig aufgrund seiner spezifischen Bindung an High Mobility Group Protein 1 und 2 und seiner Fähigkeit, den Keap1-Nrf2-Signalweg zu modulieren, was es zu einem vielversprechenden Kandidaten für die Behandlung neuroinflammatorischer und neurodegenerativer Erkrankungen macht .
Biologische Aktivität
Inflachromene (ICM) is a benzopyran-embedded tetracyclic compound that has garnered attention for its diverse biological activities, particularly in the context of neuroinflammation and neurodegenerative diseases. This article delves into the biological activity of ICM, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
1. Autophagy Inhibition
ICM has been identified as an autophagy suppressor. It inhibits the nucleocytoplasmic translocation of high mobility group box 1 (HMGB1), a protein that plays a crucial role in autophagy initiation by binding to Beclin 1. By enhancing Beclin 1 degradation through increased interaction with E3 ubiquitin ligase RNF216, ICM effectively reduces autophagic flux in cells. Experimental results demonstrate that ICM treatment leads to a significant decrease in autophagosome formation, indicating its role as an early-stage inhibitor of autophagy .
2. Neuroprotection and Anti-inflammatory Effects
ICM exhibits neuroprotective properties, particularly in models of Parkinson's disease (PD). It targets Keap1, a negative regulator of Nrf2, leading to the upregulation of antioxidant genes such as HO-1 and NQO1. This action mitigates oxidative stress and neuronal damage associated with PD. In vivo studies show that ICM administration significantly inhibits the loss of dopaminergic neurons and reduces microglial activation, which are critical factors in PD pathology .
3. Microglial Inhibition
ICM acts as a microglial inhibitor by blocking the pro-inflammatory functions of HMGB proteins. It prevents the cytoplasmic localization and extracellular release of HMGBs, thereby reducing neuroinflammation and promoting neuronal survival in various neurological conditions .
Case Studies
Case Study 1: Autophagy Suppression in Microglial Cells
A study demonstrated that ICM inhibited LPS-induced secretion of HMGB1 in microglial cells, leading to reduced inflammation and improved outcomes in experimental autoimmune encephalomyelitis (EAE) models. The inhibition of autophagy via Beclin 1 degradation was highlighted as a key mechanism underlying these effects .
Case Study 2: Therapeutic Potential in Parkinson's Disease
In a phenotypic screening approach for PD treatment, ICM was identified as a promising candidate due to its ability to activate the Nrf2 pathway and enhance antioxidant defenses. This study revealed that ICM not only protects dopaminergic neurons but also modulates inflammatory responses through its action on microglia .
Research Findings Summary
Biological Activity | Mechanism | Disease Model | Outcome |
---|---|---|---|
Autophagy Inhibition | Inhibits HMGB1 translocation; promotes Beclin 1 degradation | EAE | Reduced inflammation |
Neuroprotection | Activates Nrf2; upregulates antioxidants | Parkinson's Disease | Inhibited neuronal loss; reduced microglial activation |
Microglial Inhibition | Blocks pro-inflammatory functions of HMGB proteins | Various Neuroinflammatory Diseases | Promoted neuronal survival |
Eigenschaften
IUPAC Name |
5-hydroxy-9,9-dimethyl-15-phenyl-8-oxa-13,15,17-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,10-tetraene-14,16-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-21(2)16-10-11-22-19(26)23(13-6-4-3-5-7-13)20(27)24(22)18(16)15-9-8-14(25)12-17(15)28-21/h3-10,12,18,25H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOXDJYPDCSQMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CCN3C(=O)N(C(=O)N3C2C4=C(O1)C=C(C=C4)O)C5=CC=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of inflachromene?
A1: Inflachromene primarily acts by inhibiting the release and function of high mobility group box 1 (HMGB1) and high mobility group box 2 (HMGB2) proteins. [, , , ] It achieves this by preventing the translocation of HMGB1 from the nucleus to the cytoplasm, hindering its role as a pro-inflammatory mediator. [, ] Additionally, inflachromene enhances the interaction between Beclin 1, an autophagy regulator, and the E3 ubiquitin ligase RNF216, promoting Beclin 1 ubiquitylation and degradation, ultimately leading to autophagy suppression. []
Q2: How does inflachromene impact the Keap1-Nrf2 pathway?
A2: Research suggests that inflachromene can directly interact with Keap1, a negative regulator of the antioxidant transcription factor Nrf2. [] This interaction disrupts the Keap1-Nrf2 complex, leading to Nrf2 activation and subsequent upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione. []
Q3: Could you elaborate on the role of inflachromene in influencing cellular senescence?
A3: Inflachromene demonstrates the ability to induce a senescence-like phenotype in human primary cells, such as IMR90 fibroblasts, in a rapid and synchronous manner. [] This effect is observed through the nuclear eviction of both HMGB1 and HMGB2, key hallmarks of senescence. [] Interestingly, while inflachromene induces features of senescence, it simultaneously suppresses the pro-inflammatory secretome typically associated with this cellular state, potentially mitigating its paracrine effects. []
Q4: What is the therapeutic potential of inflachromene in liver diseases?
A4: Studies show that inflachromene holds promise in treating liver fibrosis and cirrhosis. [] Its ability to inhibit HMGB2, a protein found to be upregulated in these conditions, contributes to its therapeutic effect. [] Inflachromene effectively slows the progression of liver fibrosis, even in the presence of constant HMGB1 levels, by impairing the activation and transdifferentiation of hepatic stellate cells (HSCs), key players in fibrosis development. []
Q5: How does inflachromene influence microglia-mediated neuroinflammation?
A5: Inflachromene exhibits inhibitory effects on microglia, the resident immune cells of the central nervous system. [] By binding to HMGB1 and HMGB2, inflachromene reduces microglia activation and the subsequent release of pro-inflammatory mediators, potentially mitigating neuroinflammation. []
Q6: Has inflachromene shown efficacy in any animal models of disease?
A6: Yes, inflachromene has demonstrated therapeutic benefits in several animal models. It successfully ameliorated sepsis pathogenesis in a cecal ligation and puncture (CLP)-induced mouse model. [] Additionally, it attenuated seizure severity in mouse models of epilepsy, likely through its inhibitory action on HMGB1 translocation. [] Furthermore, inflachromene exhibited neuroprotective effects in a model of Parkinson’s disease, improving motor function and reducing the loss of dopaminergic neurons. []
Q7: What analytical techniques are typically used to study inflachromene?
A7: Various analytical methods are employed to characterize and quantify inflachromene. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a common technique used for pharmacokinetic studies, providing high sensitivity and selectivity for analyzing inflachromene levels in biological samples. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.